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Executive Summary
Devimistat (formerly CPI-613) is a first-in-class experimental anti-mitochondrial drug designed

to selectively target the altered energy metabolism of cancer cells.[1][2][3] As a lipoic acid

analog, its mechanism of action is centered on the disruption of the tricarboxylic acid (TCA)

cycle, a critical metabolic hub for cellular energy production and biosynthesis.[2][4][5]

Devimistat accomplishes this by simultaneously inhibiting two key mitochondrial enzyme

complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[6][7]

[8] This dual inhibition effectively blocks the entry of carbon sources from both glucose and

glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and triggering

redundant apoptotic and necrotic cell death pathways selectively in tumor cells.[9] This

document provides a comprehensive technical overview of devimistat's mechanism, a

summary of key preclinical and clinical data, detailed experimental protocols, and visualizations

of its core pathways.

Core Mechanism of Action in the TCA Cycle
Cancer cells exhibit significant metabolic reprogramming, often relying heavily on the TCA

cycle for ATP production and the generation of biosynthetic precursors.[5][10] Devimistat is a

stable analog of the transient, acylated catalytic intermediates of lipoate, an essential cofactor
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for both PDH and KGDH.[9][11] In many tumor cells, the regulatory systems that monitor the

flux of these lipoate intermediates are reconfigured, making them hypersensitive to devimistat.
[11][12] The drug exploits this alteration to selectively shut down the TCA cycle in cancer cells.

[11]

The dual targeting of PDH and KGDH is a key feature of devimistat's activity, as it creates a

robust blockade of the TCA cycle that is difficult for cancer cells to bypass through metabolic

redundancy.[4] By suppressing this central metabolic hub, devimistat chokes off numerous

catabolic pathways essential for tumor cell survival and proliferation.[4]
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Caption: Devimistat's dual inhibition mechanism within the TCA cycle.

Inhibition of Pyruvate Dehydrogenase (PDH)
Devimistat's inhibition of PDH is indirect. It selectively hyper-activates pyruvate

dehydrogenase kinases (PDKs) within tumor cells.[11] PDKs are the natural negative

regulators of PDH; their activation leads to the phosphorylation of the E1α subunit of PDH,
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rendering the enzyme complex inactive.[7][11] This effectively halts the conversion of pyruvate

to acetyl-CoA, preventing glucose-derived carbons from entering the TCA cycle.[9]

Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)
In contrast to its effect on PDH, devimistat inactivates KGDH through the induction of a

reactive oxygen species (ROS) burst.[6] It also hyper-activates a redox feedback loop that

normally controls KGDH activity, which is reconfigured in tumor cells.[11] This direct

inactivation of KGDH blocks the conversion of α-ketoglutarate to succinyl-CoA, a key step for

the utilization of glutamine in the TCA cycle.[8][9]

Downstream Effects of TCA Cycle Inhibition
The simultaneous blockade of PDH and KGDH triggers a profound metabolic crisis within the

cancer cell.[9] Key downstream consequences include:

Mitochondrial Collapse: The disruption of metabolic flow leads to increased mitochondrial

superoxide production, a decrease in ATP generation, and the release of cytochrome C.[8]

[13]

Induction of Cell Death: The release of cytochrome C and overall mitochondrial dysfunction

activates multiple, redundant cell death pathways, including intrinsic apoptosis and necrosis.

[8][9][13]

Autophagy Induction: As an adaptive mechanism to metabolic stress, cancer cells may

induce autophagy to generate metabolites.[10][14] This has provided a rationale for

combining devimistat with autophagy inhibitors like hydroxychloroquine in clinical studies.

[10][14]

Quantitative Data Summary
Preclinical Activity
Devimistat has demonstrated selective toxicity against a variety of cancer cell lines while

having a more moderate impact on untransformed cells.[6]
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Cell Line
Cancer
Type

Parameter Value Effect Reference

NCI-H460
Human Lung

Cancer
EC50 120 µM

Selective

toxicity,

inhibition of

PDH complex

[7]

Saos-2
Human

Sarcoma
EC50 120 µM

Selective

toxicity
[7]

BxPC-3
Pancreatic

Tumor
In Vivo 25 mg/kg

Potent

anticancer

activity in

xenograft

model

[7]

H460 NSCLC In Vivo 10 mg/kg

Significant

tumor growth

inhibition in

mouse model

[7]

Clinical Trial Data
Devimistat has been evaluated in numerous clinical trials across various malignancies, both as

a single agent and in combination with standard-of-care chemotherapy.[1][12]

Table 2: Clinical Efficacy of Devimistat in Pancreatic Cancer

Trial /
Phase

Combinatio
n Therapy

Patient
Population

Key
Endpoints

Results Reference

Phase I
Modified
FOLFIRINO
X

Metastatic ORR, PFS

ORR: 61%,
Median
PFS: 11.5
months

[15]
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| AVENGER 500 / Phase III | Modified FOLFIRINOX | 1st Line Metastatic | Primary: OS | Did

not meet primary endpoint. Median OS: 11.1 months (vs. 11.7 months for FOLFIRINOX) |[15]

[16][17][18] |

Table 3: Clinical Efficacy of Devimistat in Acute Myeloid Leukemia (AML)

Trial /
Phase

Combinatio
n Therapy

Patient
Population

Key
Endpoints

Results Reference

Phase I

High-Dose
Cytarabine
&
Mitoxantron
e

Relapsed/R
efractory

CR Rate 50% [19]

Phase I/II N/A
Older

Patients, R/R
CR/CRh, OS

CR/CRh:

52%, Median

OS: 12.4

months

[19]

| ARMADA 2000 / Phase III | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory |

Efficacy | Stopped due to lack of efficacy |[16] |

Table 4: Clinical Efficacy of Devimistat in Biliary Tract Cancer (BTC)

Trial /
Phase

Combinatio
n Therapy

Patient
Population

Key
Endpoints

Results Reference

| BilT-04 / Phase Ib | Gemcitabine & Cisplatin | Advanced, Untreated | RP2D, ORR, PFS |

RP2D: 2000 mg/m², ORR: 45%, Median PFS: 10 months |[9] |

Key Experimental Protocols
Protocol: Western Blot for PDH Phosphorylation
This protocol is used to assess the indirect inhibition of PDH by measuring its phosphorylation

status following devimistat treatment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://ascopubs.org/doi/10.1200/JCO.23.02659
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://pubmed.ncbi.nlm.nih.gov/39088774/
https://www.onclive.com/view/devimistat-falls-flat-in-metastatic-pancreatic-cancer-and-relapsed-refractory-aml
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://www.cancernetwork.com/view/devimistat-demonstrates-positive-outcomes-in-relapsed-refractory-acute-aml
https://www.cancernetwork.com/view/devimistat-demonstrates-positive-outcomes-in-relapsed-refractory-acute-aml
https://rafaelholdings.irpass.com/Rafael-Holdings-Provides-Update-on-Rafael-Pharmaceuticals---Two-Phase-3-Trials-of-CPI-613174---Devimistat---AVENGER-500-in-Metastatic-Pancreatic-Cancer-and-ARMADA-2000-in-Relapsed-or-Refractory-Acute-
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330233/
https://www.benchchem.com/product/b1670322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere

overnight. Treat cells with the desired concentration of devimistat (e.g., 100 µM) or vehicle

control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide

gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF

membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate

overnight at 4°C with a primary antibody specific for the phosphorylated form of the PDH E1α

subunit. Also, probe a separate blot or strip and re-probe the same blot with an antibody for

total PDH E1α as a loading control.[7]

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify band intensity to determine the ratio of phosphorylated PDH to total PDH.

Protocol: Measurement of Oxygen Consumption Rate
(OCR)
This protocol assesses mitochondrial function by measuring the rate at which cells consume

oxygen, a direct indicator of oxidative phosphorylation.
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Caption: Experimental workflow for assessing mitochondrial function via OCR.
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Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-

determined density and allow them to attach.

Drug Treatment: Treat cells with various concentrations of devimistat or vehicle control for

the desired duration.[8]

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse

XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the

plate in a non-CO2 incubator at 37°C.

Instrument Setup: Load a hydrated sensor cartridge with compounds for the mitochondrial

stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse

XF Analyzer.

Data Acquisition: Place the cell culture microplate into the analyzer. Measure baseline OCR,

then sequentially inject the stressor compounds to measure ATP-linked respiration, maximal

respiration, and non-mitochondrial respiration.

Analysis: Analyze the resulting OCR data to determine the impact of devimistat on key

parameters of mitochondrial function.[8] A significant decrease in OCR following treatment

indicates inhibition of mitochondrial respiration.[9]

Conclusion
Devimistat represents a novel therapeutic strategy that targets a fundamental hallmark of

cancer: altered cellular metabolism. Its unique dual-inhibition mechanism, targeting both PDH

and KGDH, provides a robust method for disrupting the TCA cycle in tumor cells.[4][6][11]

While Phase III trials in pancreatic cancer and AML did not meet their primary endpoints, the

agent has shown promising signals of efficacy in other settings, such as biliary tract cancer.[9]

[16] The data gathered to date underscore the therapeutic potential of targeting mitochondrial

metabolism. Further research may focus on identifying predictive biomarkers to select patient

populations most likely to respond to devimistat and exploring novel combination strategies to

overcome resistance mechanisms.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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